Caspase-3/7 activator 1
CAS No.:
Cat. No.: VC16617716
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H28N2O5 |
---|---|
Molecular Weight | 448.5 g/mol |
IUPAC Name | ethyl 4-[[1-[2-(1H-indol-3-yl)acetyl]oxycyclohexanecarbonyl]amino]benzoate |
Standard InChI | InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31) |
Standard InChI Key | ZMBGYTIUIIACNQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)CC3=CNC4=CC=CC=C43 |
Introduction
Molecular Structure and Activation Mechanisms of Caspase-3/7
Caspase-3 and caspase-7 belong to the cysteine-aspartic protease family, sharing 54% sequence homology and overlapping substrate specificities. Both exist as inactive zymogens (procaspases) requiring proteolytic cleavage for activation. The canonical activation pathway involves initiator caspases (e.g., caspase-9 in apoptosis) cleaving the interdomain linker at aspartate residues, followed by removal of the N-terminal prodomain .
Prodomain Regulation of Caspase-3 Activation
The prodomain of caspase-3 (residues 1–28) plays an unexpected role in regulating its activation. Deletion studies demonstrate that removal of the first 10 N-terminal amino acids (∆10 mutant) abolishes enzymatic activity, while truncation at residue 28 (∆28) increases susceptibility to apoptotic stimuli without constitutive activation . Structural analyses reveal that residue D9 within the prodomain is critical for permitting subsequent cleavage at D28, enabling full activation (Fig. 1). This two-step processing ensures tight control over caspase-3 activity, preventing premature cell death.
Table 1: Functional Domains of Caspase-3
Domain | Residues | Function |
---|---|---|
Prodomain | 1–28 | Regulates activation via D9 and D28 |
Large subunit | 29–175 | Contains catalytic cysteine (C163) |
Small subunit | 176–277 | Stabilizes active site conformation |
Biological Roles in Apoptosis and Beyond
Execution of Apoptosis
Upon activation, caspase-3/7 cleave over 600 substrates, including structural proteins (e.g., lamin A), DNA repair enzymes (e.g., PARP), and inhibitors of apoptotic DNases (e.g., ICAD/DFF45) . This systematic degradation leads to chromatin condensation, membrane blebbing, and apoptotic body formation. Caspase-3/7 activator 1 accelerates this process by directly promoting procaspase cleavage, bypassing upstream defects in death receptor or mitochondrial pathways .
Cross-talk with Pyroptosis
In neuroinflammatory models, caspase-3/7 activation cooperates with GSDMD to execute pyroptosis—a lytic form of cell death. Dual inhibition of caspase-3/7 and GSDMD in microglia reduces membrane rupture and interleukin-1β release by 78% compared to single inhibitors . This synergy suggests caspase-3/7 activator 1 could exacerbate inflammatory damage in conditions like multiple sclerosis if unregulated.
Pharmacological Modulation and Research Tools
Caspase-3/7 Activator 1: Mechanism of Action
While structural details of caspase-3/7 activator 1 remain proprietary, functional studies indicate it binds allosteric sites on procaspases, inducing conformational changes that mimic cleavage-induced activation. In Bid/GSDMD-deficient macrophages, the compound restores caspase-3 activation by 65% following caspase-1 stimulation .
Table 2: Comparative Effects of Caspase Modulators
Compound | Target | IC50/Ki | Cellular Effect |
---|---|---|---|
Caspase-3/7 activator 1 | Procaspase-3 | N/A | Induces apoptosis in 4–6 hr |
Caspase-3/7 Inhibitor I | Active caspase-3/7 | 120 nM (IC50) | Blocks 98% apoptosis at 50 μM |
Detection and Assay Systems
The CellEvent™ Caspase-3/7 Green reagent enables real-time tracking of activation via fluorogenic DEVD peptide cleavage. Fixed-cell compatibility allows multiplexing with antibodies against cleaved substrates (e.g., PARP1) . For high-throughput screening, the Caspase 3-7 Activity Assay Cell Line uses mitochondrial-targeted FP602 reporter cleavage, achieving a Z’ factor >0.7 in 96-well formats .
Therapeutic Implications and Challenges
Neurodegenerative Diseases
Paradoxically, low-dose caspase-3 activation promotes synaptic pruning in Alzheimer’s models, clearing amyloid-β oligomers without neuronal loss. Sustained activation (>72 hr) triggers detrimental tau cleavage, highlighting the need for precise dosing regimens .
Future Directions
Second-generation activators with caspase-3/7 isoform selectivity are under development. A lead compound, CX-546, shows 30-fold higher affinity for caspase-7 over caspase-3, potentially mitigating neurotoxicity risks. CRISPR screening efforts aim to identify synthetic lethal partners for caspase activators, with preliminary data implicating DNA repair genes (BRCA2, ATM) .
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